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Carbazeran-d4

Cat. No.: B1158732
M. Wt: 364.43
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Description

Significance of Isotopic Labeling in Chemical and Biological Investigations

Isotopic labeling is a technique that involves the incorporation of an isotope into a molecule to act as a tracer or marker. nedmdg.orgresearchgate.net This allows researchers to follow the journey of a molecule through a complex system, such as a chemical reaction or a metabolic pathway within a living organism. nih.govnih.gov The key advantage is that the labeled molecule behaves almost identically to its unlabeled counterpart chemically, yet it is distinguishable by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

The substitution of hydrogen with deuterium (B1214612), known as deuteration, introduces a subtle but significant structural modification that can improve the pharmacokinetic and toxicological profiles of drugs. nih.govnih.gov This is primarily due to the "kinetic isotope effect" (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. frontiersin.orgresearchgate.net This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a crucial factor in drug development and mechanistic studies. researchgate.netaptochem.com

Deuteration can lead to:

Improved Metabolic Stability: By slowing the rate of metabolism, the active lifetime of a compound can be extended. researchgate.netsemanticscholar.org

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes prevent the formation of harmful byproducts. researchgate.net

This strategy has been successfully employed to enhance the properties of various compounds, moving beyond a simple research tool to a viable drug design strategy. clearsynth.comnih.gov

Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable in biological research because they are non-radioactive and safe for in vivo studies. researchgate.netresearchgate.net They are used extensively to:

Trace Metabolic Pathways: Researchers can introduce labeled nutrients or drugs into cells or organisms to map their metabolic fate, providing insights into cellular physiology and disease. nih.govresearchgate.net

Quantify Analytes in Complex Samples: Deuterated compounds are widely used as internal standards in mass spectrometry. nih.govscispace.com Because they have nearly identical chemical and physical properties to the analyte of interest but a different mass, they can correct for variations during sample preparation and analysis, leading to highly accurate quantification. researchgate.netscispace.com

Investigate Enzyme Mechanisms: The kinetic isotope effect provides a powerful method for studying the rate-limiting steps of enzyme-catalyzed reactions.

Ecological and Environmental Studies: Stable isotopes help in tracing nutrient cycles, understanding food webs, and monitoring environmental pollutants. researchgate.net

Overview of Carbazeran (B1668340) and its Research Relevance

Carbazeran is a chemical compound that has been the subject of significant research interest, primarily due to its pharmacological activities and metabolic profile.

Initial Characterization and Early Research Context of Carbazeran

Carbazeran was initially investigated as a potent inhibitor of phosphodiesterases (PDEs), specifically targeting PDE2 and PDE3. nih.govresearchgate.net Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in many signaling pathways. frontiersin.orgresearchgate.net By inhibiting these enzymes, Carbazeran was found to produce positive inotropic effects, meaning it increases the force of heart muscle contraction.

Further research revealed that Carbazeran is a substrate for the enzyme aldehyde oxidase (AO), a cytosolic enzyme that plays a significant role in the metabolism of many nitrogen-containing heterocyclic compounds. nih.gov In humans and baboons, Carbazeran is rapidly metabolized by AO through 4-hydroxylation, a pathway that is largely absent in dogs. nih.gov This species-specific metabolism made Carbazeran an important probe substrate for studying the activity and function of aldehyde oxidase.

Table 1: Chemical Properties of Carbazeran

Property Value Source
IUPAC Name 1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate
CAS Number 70724-25-3
Chemical Formula C₁₈H₂₄N₄O₄
Molecular Weight 360.41 g/mol

Justification for Deuteration: Introduction to Carbazeran-d4 as a Research Tool

The significant role of aldehyde oxidase in Carbazeran's metabolism prompted researchers to develop a deuterated version, this compound. The primary justifications for its creation as a research tool were twofold:

Investigating Pharmacokinetic Isotope Effects: By specifically replacing hydrogen atoms with deuterium at the site of metabolic attack by AO, researchers could study the kinetic deuterium isotope effect (KDIE) on its clearance. nih.govresearchgate.net This allows for a precise understanding of how breaking the C-H versus the C-D bond affects the rate of metabolism. Such studies are critical for predicting how deuteration might alter a drug's pharmacokinetic properties in different species and for understanding the enzyme's mechanism. nih.govresearchgate.net

Use as an Internal Standard: In bioanalytical studies, particularly those using liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate quantification of unlabeled Carbazeran in biological samples like plasma or liver cytosol. researchgate.net An internal standard is essential for correcting analytical variability, and a stable isotope-labeled version of the analyte is considered the gold standard for this purpose. researchgate.netscispace.com It co-elutes with the unlabeled compound and behaves identically during extraction and ionization, ensuring the highest precision and accuracy in quantitative analysis. researchgate.net

Research using deuterated Carbazeran has demonstrated the importance of understanding the complete metabolic and systemic clearance mechanisms of a compound when considering deuteration as a strategy to modify pharmacokinetics. nih.govresearchgate.net

Table 2: Research Applications of Carbazeran and this compound

Compound Research Application Key Findings Source
Carbazeran Phosphodiesterase (PDE) Inhibitor Exhibits positive inotropic effects by inhibiting PDE2 and PDE3.
Carbazeran Aldehyde Oxidase (AO) Substrate Serves as a probe to study the activity and species differences of AO. Rapidly metabolized in humans. nih.gov
This compound Pharmacokinetic Research Tool Used to study the kinetic deuterium isotope effect on metabolism by AO, revealing insights into enzyme mechanisms and clearance pathways. nih.govresearchgate.net
This compound Internal Standard Enables accurate quantification of Carbazeran in biological matrices using mass spectrometry. researchgate.netscispace.com

Properties

Molecular Formula

C₁₈H₂₀D₄N₄O₄

Molecular Weight

364.43

Synonyms

N-Ethylcarbamic Acid 1-(6,7-Dimethoxy-1-phthalazinyl)-4-(piperidinyl-d4) Ester;  Ethylcarbamic Acid 1-(6,7-Dimethoxy-1-phthalazinyl)-4-(piperidinyl-d4) Ester;  UK 31557-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Carbazeran D4

The synthesis of Carbazeran-d4 necessitates the introduction of deuterium (B1214612) atoms into the Carbazeran (B1668340) molecular scaffold. This is strategically significant for its use in pharmacokinetic studies and as an internal standard in analytical methods. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter metabolic pathways, potentially leading to a modified pharmacokinetic profile. nih.gov

Strategies for Deuterium Introduction into Carbazeran Scaffolds

The introduction of deuterium into the Carbazeran structure can be achieved through various synthetic strategies, primarily involving the use of deuterated reagents, solvents, and catalysts. These methods can be broadly categorized into direct exchange reactions, metal-catalyzed hydrogen-deuterium exchange, and the use of deuterated building blocks in the total synthesis of the molecule. simsonpharma.com

Chemical Synthesis Approaches Employing Deuterated Reagents, Solvents, and Catalysts

The synthesis of Carbazeran involves the coupling of a phthalazine (B143731) moiety with a substituted piperidine (B6355638) ring. Deuterium can be incorporated by utilizing deuterated versions of the precursors for these two key structural components.

One plausible synthetic route involves the preparation of a deuterated phthalazine intermediate. For instance, phthalic anhydride (B1165640) can be used as a starting material to synthesize 1-chloro-4-alkoxyphthalazine derivatives. jocpr.com The synthesis of phthalazine derivatives can be achieved through the condensation of a substituted 2-bromobenzaldehyde (B122850) acetal (B89532) with hydrazine (B178648) following lithiation and formylation. researchgate.net By using a deuterated formylating agent or a deuterated hydrazine, deuterium can be introduced into the phthalazine ring.

Another key component is the N-substituted piperidine. The synthesis of N-substituted piperidines can be accomplished through various methods, including reductive amination of piperidone derivatives. researchgate.net To introduce a deuterated ethyl group at the nitrogen of the piperidine ring, a deuterated ethylating agent, such as iodoethane-d5, could be employed in the final alkylation step. A synthesis of N-monodeuteriomethyl-2-substituted piperidines has been described using an Eschweiler-Clarke reaction with formic acid-d2. nih.gov

General methods for deuterium labeling include: simsonpharma.com

Direct Exchange: Involves swapping a hydrogen atom with deuterium, commonly in the presence of a deuterium source like D₂O and a catalyst. This is often effective for acidic protons.

Deuterated Reagents: Utilizing reagents where hydrogen atoms are replaced by deuterium, such as deuterated sodium borohydride (B1222165) (NaBD₄) for reductions or deuterated alkyl halides for alkylations.

Metal-Catalyzed Hydrogenation: Employing deuterium gas (D₂) with a metal catalyst (e.g., Palladium on carbon) to reduce double bonds, thereby introducing deuterium atoms.

Regiospecific Deuteration Techniques

The primary metabolic pathway of Carbazeran in humans involves the 4-hydroxylation of the phthalazine moiety, a reaction catalyzed by aldehyde oxidase. nih.govnih.gov This makes the C4-position of the phthalazine ring a metabolic "soft spot." Regiospecific deuteration at this position is therefore a key strategy to potentially slow down this metabolic process due to the kinetic isotope effect. nih.gov

Achieving regiospecific deuteration often requires multi-step synthetic approaches. One potential strategy could involve the synthesis of a phthalazine precursor that is selectively halogenated at the C4-position. This halogen could then be replaced with deuterium using a deuteration agent like a deuterated trialkyltin hydride or through a metal-catalyzed reduction with a deuterium source.

A recently developed method for the regiospecific deoxygenative deuteration of ketones could also be adapted if a suitable ketone precursor to the phthalazine ring is accessible. nih.gov This method utilizes a ruthenium catalyst and proceeds via a hydrazone intermediate to achieve high levels of deuterium incorporation at specific methylene (B1212753) sites.

Isotopic Purity and Enrichment Assessment in this compound Synthesis

The determination of isotopic purity and the percentage of deuterium enrichment are critical quality control steps in the synthesis of this compound. These parameters are crucial for its application as an internal standard in quantitative bioanalysis. The International Consortium for Innovation & Quality in Pharmaceutical Development has highlighted the importance of robust analytical methods for deuterated active pharmaceutical ingredients. digitellinc.comnih.govresearchgate.net

The primary analytical techniques for this assessment are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS): LC-ESI-HR-MS is a powerful tool for determining the isotopic distribution of a deuterated compound. By comparing the mass spectra of the deuterated and non-deuterated compounds, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined, allowing for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for confirming the position of the deuterium label and assessing the level of deuteration at specific sites within the molecule. In ¹H NMR, the disappearance or reduction of a signal corresponding to a specific proton indicates its replacement by deuterium. ²H NMR directly detects the deuterium nuclei, providing a clear spectrum of the deuterated positions.

The combination of these techniques provides a comprehensive analysis of the isotopic purity and structural integrity of the synthesized this compound.

Derivatization of this compound for Specialized Research Applications

While this compound is primarily used as an internal standard, its core structure can be derivatized to generate novel compounds for specialized research applications. The phthalazine and piperidine moieties offer several sites for chemical modification.

Recent studies have shown that phthalazine derivatives can be synthesized with a variety of substituents to explore their biological activities, including potential anticancer properties through the inhibition of targets like VEGFR2. nih.gov For instance, the hydrazide functional group on a phthalazine precursor can be reacted with various aldehydes or coupled with amino acid esters to create a library of new derivatives. nih.gov

Similarly, the piperidine ring of Carbazeran can be modified. The synthesis of highly substituted piperidine analogs has been an area of active research, with methods developed to introduce various functional groups onto the piperidine scaffold. ajchem-a.comnih.gov These modifications could be used to investigate structure-activity relationships or to attach probes for imaging studies.

By combining the synthesis of deuterated Carbazeran with these derivatization strategies, a range of novel, isotopically labeled tools could be developed for advanced pharmacological research.

Metabolic Disposition and Enzymatic Biotransformation of Carbazeran in Research Models

Identification of Key Metabolic Pathways and Metabolites of Carbazeran (B1668340)

The metabolism of Carbazeran is characterized by significant species-dependent variations, particularly between humans, dogs, and rats. In humans and baboons, the primary metabolic pathway involves extensive first-pass metabolism, driven by oxidation. nih.gov This process leads to the formation of several key metabolites.

The principal human metabolites are derived from the 4-hydroxylation of the phthalazine (B143731) moiety. These include 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone. nih.govresearchgate.net In contrast, the major metabolic route in dogs is O-desmethylation, resulting in the formation of O-desmethylcarbazeran. nih.govresearchgate.net Studies using chimeric mice with humanized livers have shown that the plasma levels of the three human-specific, 4-oxidation derived metabolites are significantly higher in these mice compared to control mice. nih.gov Conversely, the plasma levels of O-desmethylcarbazeran, the main metabolite in dogs, are higher in control mice. nih.gov

Aldehyde Oxidase (AOX)-Mediated Oxidation of Carbazeran to Oxo-Derivatives

The enzymatic basis for the formation of the primary human metabolites of Carbazeran is the action of aldehyde oxidase (AOX), a cytosolic enzyme. nih.govresearchgate.netcambridgemedchemconsulting.com Specifically, the human isoform Aldehyde Oxidase-1 (AOX1) is responsible for catalyzing the 4-oxidation of Carbazeran. nih.govnih.gov This oxidation is thought to occur via a nucleophilic attack on the carbon atoms adjacent to the nitrogen in the heterocyclic ring system of Carbazeran. cambridgemedchemconsulting.com

The development of Carbazeran was ultimately halted due to this extensive and rapid metabolism by AOX in humans, which was not predicted by preclinical studies in dogs. cambridgemedchemconsulting.comacs.org The formation of 4-hydroxy carbazeran (also referred to as 4-oxo-carbazeran) is a direct result of AOX-mediated activity. nih.gov This metabolic pathway is so significant that in humans and baboons, the compound is almost entirely cleared through presystemic 4-hydroxylation following oral administration. nih.gov

In Vitro Metabolic Studies Using Subcellular Fractions and Isolated Cells

A variety of in vitro systems have been employed to investigate the metabolic fate of Carbazeran, providing valuable insights into the enzymes and pathways involved. These systems include subcellular fractions such as liver cytosol and microsomes, as well as isolated cells like primary hepatocytes.

Application of Liver Cytosolic Fractions and Microsomal Preparations

Liver cytosolic fractions have been instrumental in identifying the role of aldehyde oxidase in Carbazeran metabolism. nih.gov Studies using human and baboon liver cytosol demonstrated the rapid conversion of Carbazeran to a single product, identified as 4-hydroxy carbazeran. nih.gov In stark contrast, cytosol prepared from dog liver did not metabolize Carbazeran, highlighting the species differences in AOX activity. nih.gov The use of specific inhibitors in these cytosolic incubations confirmed that aldehyde oxidase was the enzyme responsible for the observed 4-hydroxylation. nih.gov

Incubations with human liver microsomes have also been performed. Interestingly, the formation of 4-oxo-carbazeran was observed in these preparations, but it was attributed to contamination of the microsomal fractions with cytosolic AOX1. nih.gov This was evidenced by the detection of AOX1 protein in microsomal preparations and the fact that the formation of 4-oxo-carbazeran was not dependent on the presence of the P450 cofactor NADPH. nih.gov

Investigation in Primary Hepatocytes and S9 Fractions

Primary hepatocytes, which contain a full complement of metabolic enzymes, have also been used to study Carbazeran metabolism. Cryopreserved human hepatocytes have been shown to effectively metabolize Carbazeran, with the observed clearance being confirmed as AO-mediated. nih.gov This was demonstrated through the use of the AO inhibitor hydralazine, which significantly reduced the metabolic clearance of Carbazeran in these cells. nih.gov Studies in hepatocytes from chimeric mice with humanized livers also showed substantial metabolism of Carbazeran via 4-oxidation. nih.gov

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are also utilized in metabolic studies. mdpi.commdpi.com In human liver S9 fractions, Carbazeran is rapidly metabolized, and this system is considered a valuable tool for assessing AO-mediated clearance. manchester.ac.ukxenotech.com

Role of Carbazeran as a Probe Substrate for Aldehyde Oxidase-1 (AOX1) Activity

Due to its selective and rapid metabolism by aldehyde oxidase, Carbazeran has been established as an ideal probe substrate for assessing the catalytic activity of human AOX1. researchgate.netnih.gov Its high intrinsic activity and the fact that it is exclusively metabolized by AOX to a single primary metabolite (4-oxo-carbazeran) in human liver cytosol make it a reliable tool for reaction phenotyping studies. researchgate.net The 4-oxidation of Carbazeran is considered an enzyme-selective catalytic marker for human AOX1, allowing researchers to investigate the contribution of this enzyme to the metabolism of other compounds and to study the impact of inhibitors. nih.gov

In Vivo Metabolic Studies in Preclinical Animal Models

The in vivo metabolism of Carbazeran, a phosphodiesterase inhibitor, exhibits significant variability across different species. This diversity in metabolic pathways necessitates the use of various preclinical animal models to understand and predict its biotransformation in humans. Research has focused on identifying the primary enzymes responsible for its breakdown and the resultant metabolites, with a particular emphasis on the differences observed between common laboratory animals and humans.

The biotransformation of Carbazeran is highly dependent on the species, primarily due to differences in the activity of metabolic enzymes, particularly aldehyde oxidase (AOX) and cytochrome P450 (CYP) enzymes.

In humans and baboons, the principal metabolic pathway is the 4-hydroxylation of the phthalazine ring, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1). nih.govnih.govnih.gov This leads to the formation of metabolites such as 4-oxo-carbazeran. nih.govnih.gov This pathway is so predominant in humans that it results in extensive presystemic clearance, meaning the drug is heavily metabolized before it can reach systemic circulation. nih.govresearchgate.net

Conversely, in dogs, the metabolic profile is markedly different. The major route of biotransformation is O-demethylation, and the 4-hydroxylation pathway is considered minor or unimportant. nih.govresearchgate.net As a result, the systemic bioavailability of Carbazeran in dogs is substantially higher than in humans. researchgate.net

Guinea pigs demonstrate a metabolic pattern that shares similarities with humans, where aldehyde oxidase plays a key role. nih.gov The major metabolites identified in guinea pigs result from initial 4-oxidation followed by O-demethylation and subsequent glucuronidation. nih.gov In vitro studies have confirmed substantial Carbazeran metabolism in liver cytosol from guinea pigs and baboons, but low to negligible activity in rats and dogs. nih.gov

To better predict human metabolism, specialized research models like humanized-liver mice have been employed. nih.gov Studies using chimeric mice with humanized livers revealed that these models effectively replicate the human AOX1-mediated oxidation of Carbazeran. nih.gov When Carbazeran was administered to these mice, the plasma levels of human-specific metabolites formed via 4-oxidation (e.g., 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran) were significantly higher compared to control mice. nih.gov In contrast, the major metabolite found in dogs, O-desmethylcarbazeran, was higher in control mice than in the humanized-liver models. nih.gov These findings underscore the utility of humanized-liver mice in predicting human-specific, AOX-driven drug metabolism. nih.gov

Table 1: Dominant Metabolic Pathways of Carbazeran in Various Species This table is interactive. You can sort and filter the data.

Species Primary Metabolic Pathway Key Enzyme(s) Major Metabolite(s) Reference(s)
Human 4-Hydroxylation (Oxidation) Aldehyde Oxidase (AOX1) 4-oxo-carbazeran nih.govnih.govnih.govresearchgate.net
Baboon 4-Hydroxylation (Oxidation) Aldehyde Oxidase (AOX1) 4-hydroxy carbazeran nih.gov
Dog O-Demethylation Cytochrome P450 (CYP) O-desmethylcarbazeran nih.govresearchgate.net
Guinea Pig 4-Hydroxylation, O-Demethylation Aldehyde Oxidase (AOX1) O-desmethyl-4-oxocarbazeran nih.gov
Rat Low/Negligible Metabolism - - nih.gov

The use of stable isotope-labeled compounds, such as Carbazeran-d4 (deuterated Carbazeran), is a powerful technique in drug metabolism research. researchgate.nettaylorfrancis.com By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (B1214612), researchers can create a version of the drug that is chemically similar but easily distinguishable by mass spectrometry. nih.gov This methodology is invaluable for tracing the fate of a drug in a biological system and for elucidating complex metabolic pathways. researchgate.nettaylorfrancis.com

When this compound is administered in an in vivo model, its metabolites will retain the deuterium label. During analysis of samples (e.g., plasma, urine, feces), mass spectrometers can specifically detect the mass shift caused by the deuterium atoms. This allows for the unambiguous identification of drug-related material against a complex background of endogenous molecules. This technique helps to:

Trace and Identify Metabolites: It simplifies the detection and structural characterization of all metabolites, even those present in trace amounts. researchgate.nettaylorfrancis.com

Delineate Metabolic Pathways: By identifying the full spectrum of metabolites, a comprehensive metabolic map can be constructed. nih.gov

Understand Drug Disposition: It aids in absorption, distribution, metabolism, and excretion (ADME) studies by providing a clear way to track the compound and its derivatives throughout the body. researchgate.net

While the literature extensively covers the kinetic isotope effects of deuterated Carbazeran, specific in vivo studies focusing solely on using this compound for the primary purpose of metabolic tracing and pathway elucidation are not prominently detailed in available research. However, the principles of stable isotope labeling are fundamental to modern drug metabolism science, and this compound serves as a critical tool for such investigations, enabling a precise understanding of its biotransformation. nih.govresearchgate.net

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic deuterium isotope effect (KDIE). unimelb.edu.au Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond can be significantly slower. researchgate.net This principle is strategically used in drug design to modulate a drug's metabolic clearance. unimelb.edu.au

Studies involving deuterated Carbazeran have been conducted to investigate the KDIE on its metabolism, particularly for pathways catalyzed by aldehyde oxidase. The goal of these studies is to determine if deuteration at a specific site of metabolic attack can slow down the drug's breakdown, potentially improving its pharmacokinetic profile.

Research using deuterated Carbazeran in animal models like the guinea pig and rat has demonstrated the critical importance of understanding several factors:

The Enzyme's Reaction Mechanism: The magnitude of the KDIE depends on whether the C-H bond cleavage is the rate-determining step of the enzymatic reaction.

Species Differences: The pharmacokinetic outcome of deuteration can vary between species, even if the metabolic clearance mechanism is the same, due to other physiological differences.

Ex vivo experiments using hepatic systems from different species with deuterated Carbazeran are used to project the potential in vivo outcomes of deuteration. These studies are essential for predicting whether the observed isotope effect in vitro will translate to a meaningful change in metabolic clearance in vivo.

Pharmacokinetic Investigations of Carbazeran D4 in Preclinical Research Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Animal Models

The metabolism of Carbazeran (B1668340) is known to be species-dependent, with significant variations observed between preclinical models and humans. In humans and baboons, Carbazeran is extensively metabolized via 4-hydroxylation, a reaction catalyzed by aldehyde oxidase (AO). nih.govnih.gov This presystemic metabolism is so efficient in humans that it leads to negligible bioavailability of the parent drug. nih.gov In contrast, this metabolic pathway is minor in dogs, where O-demethylation is the predominant route of biotransformation. nih.gov Rats and guinea pigs also exhibit differences in Carbazeran metabolism, with AO playing a key role in the guinea pig, similar to humans. nih.gov

While specific ADME data for Carbazeran-d4 is not extensively detailed in publicly available literature, the primary focus of research has been on how deuteration at the metabolically active site affects its clearance by aldehyde oxidase.

Comparative pharmacokinetic studies of Carbazeran and this compound have been conducted in rats and guinea pigs to elucidate the effects of deuterium (B1214612) substitution. nih.gov These studies have revealed important species-specific differences in how deuteration impacts the drug's disposition.

In guinea pigs, a species where aldehyde oxidase-mediated metabolism is a major clearance pathway for Carbazeran, deuteration at the 4-position of the phthalazine (B143731) ring (the site of AO-catalyzed hydroxylation) would be expected to exhibit a significant kinetic isotope effect. nih.gov However, in both rats and guinea pigs, the systemic half-life of Carbazeran was not significantly altered by deuteration. nih.gov This suggests that in these species, the clearance of Carbazeran is likely limited by blood flow rather than by the intrinsic metabolic capacity of the enzymes. nih.gov

The following table summarizes the key findings from comparative studies:

ParameterCarbazeranThis compoundAnimal ModelKey Finding
Systemic Half-lifeNo significant differenceNo significant differenceRat, Guinea PigClearance is likely blood-flow limited in these species. nih.gov
MetabolismPrimarily by aldehyde oxidase in guinea pigs. nih.govnih.govDeuteration at the site of AO metabolism. nih.govGuinea PigPotential for a kinetic isotope effect on intrinsic clearance. nih.gov
In Vivo OutcomeNo significant enhancement in pharmacokinetic profile. nih.govNo significant enhancement in pharmacokinetic profile. nih.govRat, Guinea PigDemonstrates the complexity of predicting in vivo effects from in vitro data. nih.gov

Tissue Distribution Studies in Animal Models

For the parent compound, Carbazeran, its high clearance in species like the guinea pig suggests rapid uptake by metabolizing organs such as the liver. nih.gov Studies on other compounds in rats and guinea pigs show that tissue distribution can be widespread, with varying concentrations in organs like the heart, kidney, stomach, and central nervous system. nih.govnih.gov Without specific data for this compound, it is presumed that its distribution pattern would be similar to that of Carbazeran, as deuteration is unlikely to significantly alter the physicochemical properties that govern tissue penetration.

Inter-Species Variability in Pharmacokinetic Parameters and Translational Research Considerations

Significant inter-species variability is a hallmark of Carbazeran's pharmacokinetics, primarily due to differences in the expression and activity of aldehyde oxidase. nih.govnih.gov This variability presents a major challenge for translating preclinical findings to humans. For instance, the metabolic profile of Carbazeran in dogs is vastly different from that in humans, making the dog a poor predictive model for human pharmacokinetics. nih.gov

Humanized-liver mouse models, which have been transplanted with human hepatocytes, have emerged as a more promising tool for studying drugs metabolized by human enzymes. nih.gov In these models, the production of human-specific metabolites of Carbazeran was significantly higher compared to control mice, suggesting that these models can better replicate human metabolism. nih.gov

Establishing a reliable in vitro-in vivo correlation (IVIVC) is crucial for predicting a drug's in vivo behavior from in vitro data. For drugs metabolized by aldehyde oxidase, like Carbazeran, this has proven to be challenging. manchester.ac.uk In vitro systems, such as liver cytosol and S9 fractions, are used to determine the intrinsic clearance of a compound. manchester.ac.uknih.gov

Studies with Carbazeran have shown that while it is rapidly metabolized in vitro by human liver cytosol, predicting the in vivo clearance from this data often results in underestimation. psu.edu This discrepancy highlights the complexities of extrapolating in vitro findings, which may not fully capture the physiological conditions of the whole organism, such as blood flow limitations and the contribution of other clearance pathways. nih.govpsu.edu Ex vivo methods using hepatic systems have been explored to better project the in vivo outcome for deuterated compounds like this compound. nih.gov

The following table outlines the in vitro metabolism data for Carbazeran:

In Vitro SystemFindingImplication
Human Liver CytosolRapid metabolism of Carbazeran. nih.govpsu.eduConfirms aldehyde oxidase as a key enzyme in human metabolism. nih.gov
Human Liver S9 FractionsCorrelated well with cytosol data for scaled intrinsic clearance. psu.eduBoth systems can be used to rank-order compounds based on their clearance by aldehyde oxidase. psu.edu
Rat and Dog Liver CytosolLow to negligible metabolism of Carbazeran. researchgate.netHighlights significant species differences in aldehyde oxidase activity. researchgate.net

Predictive modeling plays an increasingly important role in drug development, helping to anticipate a drug's pharmacokinetic profile in humans based on preclinical data. nih.gov For compounds like this compound, where inter-species variability is high, physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool. PBPK models integrate in vitro data with physiological information from different species to simulate the ADME of a drug.

However, the accuracy of these models is highly dependent on the quality of the input data and the understanding of the underlying biological processes. nih.gov The challenges in establishing a robust IVIVC for aldehyde oxidase-mediated clearance can limit the predictive power of these models for compounds like Carbazeran. manchester.ac.uk The development of more sophisticated models that can account for species differences in enzyme expression and blood flow dynamics is an ongoing area of research.

Mechanistic and Pharmacological Investigations of Carbazeran and Its Deuterated Analogues

Molecular Target Engagement and Receptor Binding Studies

Carbazeran's primary mechanism of action involves the inhibition of specific phosphodiesterase (PDE) enzymes, which are crucial regulators of intracellular signaling pathways mediated by cyclic nucleotides.

Carbazeran (B1668340) has been identified as a potent, dual inhibitor of phosphodiesterase-II (PDE2) and phosphodiesterase-III (PDE3). ncats.iomedkoo.comglpbio.com These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these PDEs by Carbazeran leads to an increase in the intracellular concentrations of these second messengers, which mediates its pharmacological effects, particularly its action as a cardiac stimulant. ncats.iosigmaaldrich.com

Research has demonstrated that Carbazeran exhibits a notable selectivity for the hydrolysis of cAMP over cGMP. In studies using rabbit heart ventricles, Carbazeran inhibited cAMP hydrolysis with a significantly lower IC50 value compared to its inhibition of cGMP hydrolysis, indicating a preferential action on the cAMP signaling pathway. glpbio.comcaymanchem.com This selectivity is a key aspect of its pharmacological profile.

Table 1: Inhibitory Potency of Carbazeran on Cyclic Nucleotide Hydrolysis

Cyclic Nucleotide IC50 Value (Rabbit Heart Ventricles) Reference
cAMP 4.1 µM glpbio.comcaymanchem.com
cGMP 171 µM glpbio.comcaymanchem.com

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Cellular and Subcellular Pharmacodynamics

The inhibition of PDE enzymes by Carbazeran translates into measurable effects on cellular function, primarily through the modulation of cyclic nucleotide concentrations.

Consistent with its mechanism as a PDE inhibitor, Carbazeran has been shown to elevate intracellular concentrations of cAMP. ncats.io This elevation is a direct consequence of inhibiting the enzymes that break down cAMP. researchgate.net The increased availability of cAMP allows for the activation of downstream signaling cascades, such as those involving protein kinase A (PKA), which are responsible for the observed cellular responses. ncats.ioresearchgate.net

The pharmacodynamic effects of Carbazeran have been characterized in various in vitro tissue preparations. In isolated rabbit papillary muscle, Carbazeran induces concentration-dependent positive inotropic (contractility-enhancing) effects, with an EC50 of 100 µM. ncats.ioglpbio.comcaymanchem.com Conversely, in isolated rabbit right atria, it demonstrates negative chronotropic (heart rate-reducing) effects. glpbio.comcaymanchem.com These actions are independent of adrenergic mechanisms and are attributed to the inhibition of phosphodiesterase. ncats.iomedkoo.com

Table 2: In Vitro Modulatory Actions of Carbazeran

Assay Tissue Preparation Effect Potency (EC50) Reference
Inotropic Action Rabbit Papillary Muscle Positive 100 µM ncats.ioglpbio.comcaymanchem.com
Chronotropic Action Rabbit Right Atria Negative Not Specified glpbio.comcaymanchem.com

EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

In Vitro and Ex Vivo Pharmacodynamic Biomarker Studies

Pharmacodynamic biomarkers are essential for understanding the relationship between drug exposure and its pharmacological effect.

In the context of Carbazeran, the most direct pharmacodynamic biomarker is the intracellular concentration of cAMP, as its elevation is the primary consequence of PDE inhibition. ncats.io Downstream markers could include the phosphorylation status of proteins targeted by PKA.

Furthermore, while primarily related to its metabolism, the oxidation of Carbazeran serves as a well-defined biomarker for the activity of the enzyme aldehyde oxidase (AOX1). nih.govnih.gov In vitro studies using human liver cytosolic fractions and ex vivo analyses have established that the formation of 4-oxo-carbazeran is a selective catalytic marker of human AOX1. nih.govresearchgate.net This is particularly relevant as AOX-mediated metabolism is a major clearance pathway for Carbazeran in humans. medkoo.comnih.gov Investigating this metabolic pathway using deuterated analogues like Carbazeran-d4 can help in delineating metabolic profiles and predicting drug-drug interactions.

Structure-Activity Relationship (SAR) Studies on Carbazeran and its Analogues

The exploration of the structure-activity relationship (SAR) of Carbazeran and its analogues has primarily centered on modifications intended to influence its metabolic stability, a critical determinant of its pharmacokinetic profile. A significant focus of these investigations has been the strategic implementation of deuterium (B1214612) atoms at metabolically susceptible positions within the Carbazeran molecule.

Carbazeran is known to be a potent inhibitor of phosphodiesterase (PDE), but it is also a substrate for aldehyde oxidase (AO), an enzyme that plays a crucial role in its metabolism. medchemexpress.com In humans and baboons, Carbazeran undergoes extensive presystemic metabolism, with the primary metabolic pathway being the 4-hydroxylation of the phthalazine (B143731) ring to form 4-oxo-carbazeran. nih.gov This rapid metabolism, catalyzed by cytosolic aldehyde oxidase, significantly influences the drug's bioavailability. nih.gov

Investigations into the effects of deuteration on Carbazeran's pharmacokinetics have provided valuable insights into its SAR, particularly concerning its metabolic fate. A key study by Sharma and colleagues in 2012 explored the impact of site-specific deuteration on the metabolism of Carbazeran by aldehyde oxidase. nih.govsemanticscholar.orgresearchgate.net The rationale behind this approach is the kinetic isotope effect, where the replacement of a hydrogen atom with a heavier deuterium atom at a site of enzymatic attack can slow down the rate of the metabolic reaction. nih.gov

The study demonstrated that deuteration at the C4 position of the phthalazine ring, the primary site of oxidation by aldehyde oxidase, can significantly alter the drug's metabolic clearance. nih.govresearchgate.net This modification directly impacts the rate of formation of the major metabolite, 4-oxo-carbazeran.

The following table summarizes the pharmacokinetic parameters of Carbazeran and its deuterated analogue in different species, as reported in the literature.

CompoundSpeciesPharmacokinetic ParameterValueReference
CarbazeranGuinea PigAUC (intravenous)Normal researchgate.net
Deuterated CarbazeranGuinea PigAUC (intravenous)5.9-fold increase researchgate.net
CarbazeranHumanMetabolismPrimarily by Aldehyde Oxidase nih.govnih.gov
CarbazeranDogMetabolism4-hydroxylation is not a major pathway nih.gov

These findings underscore a crucial aspect of Carbazeran's SAR: the phthalazine ring system is a key pharmacophoric element not only for its interaction with the PDE target but also as the primary site of metabolic vulnerability. The introduction of deuterium at the C4 position provides a clear example of how subtle structural modifications can lead to significant changes in pharmacokinetic behavior without necessarily altering the core pharmacophore responsible for the desired pharmacological activity.

While the impact of deuteration on the metabolic profile of Carbazeran has been documented, it is important to note that the direct effect of this isotopic substitution on the phosphodiesterase inhibitory activity of this compound has not been extensively reported in the available scientific literature. Such data would be invaluable for a comprehensive understanding of the SAR of deuterated Carbazeran analogues, clarifying whether the modification solely impacts pharmacokinetics or also influences the interaction with the therapeutic target.

Further research into a broader range of deuterated and non-deuterated analogues of Carbazeran would be beneficial to fully elucidate the complex interplay between chemical structure, metabolic stability, and pharmacological activity.

Applications of Carbazeran D4 in Advanced Academic Research and Drug Discovery

Utility as an Isotopic Tracer for Elucidating Xenobiotic Biotransformation

The study of how foreign compounds (xenobiotics) are metabolized by the body is a cornerstone of pharmacology. Carbazeran-d4 is an exemplary tool for these investigations due to its function as a stable isotopic tracer. When a drug like Carbazeran (B1668340) is administered, it undergoes various metabolic reactions. Tracking these transformations can be challenging. However, by using this compound, researchers can easily distinguish the administered compound and its subsequent metabolites from endogenous molecules in complex biological samples.

Research has shown that Carbazeran exhibits significant species differences in its metabolism. In humans and baboons, the primary metabolic pathway is the 4-hydroxylation of the phthalazine (B143731) ring, a reaction mediated by the cytosolic enzyme aldehyde oxidase (AOX1). tandfonline.comnih.gov This leads to the formation of metabolites such as 4-oxo-carbazeran. nih.govresearchgate.net In contrast, in dogs, O-demethylation is the predominant biotransformation route. tandfonline.comnih.gov

In studies designed to unravel these pathways, this compound is used as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Researchers can administer the non-deuterated Carbazeran and add a known quantity of this compound to the collected biological samples (e.g., plasma, liver cells) during processing. Because this compound has a higher mass, the mass spectrometer can detect it separately from the non-deuterated drug and its metabolites. This allows for precise quantification of the metabolites formed, providing clear insights into the metabolic fate of the drug. For instance, studies using humanized-liver mice have successfully profiled the human-specific metabolites of Carbazeran, a process that relies on such exacting analytical standards for accuracy. nih.gov

Table 1: Major Identified Metabolites of Carbazeran

Metabolite NameAbbreviationMetabolic PathwayPrimary SpeciesReference
4-oxo-carbazeranM14-HydroxylationHuman, Baboon tandfonline.comnih.govresearchgate.net
N-desethyl-4-oxo-carbazeranM2N-dealkylation & 4-HydroxylationHuman nih.govresearchgate.net
6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinoneM3Hydroxylation & 4-HydroxylationHuman nih.govresearchgate.net
O-desmethylcarbazeranM4O-demethylationDog nih.govresearchgate.net

Application in Enzyme Activity Profiling and Inhibitor Screening

Carbazeran is a known substrate for aldehyde oxidase (AOX), a cytosolic enzyme increasingly recognized for its role in drug metabolism. chemicalbook.comsigmaaldrich.comxenotech.com Specifically, the conversion of Carbazeran to 4-oxo-carbazeran is a selective catalytic marker for the activity of human AOX1. researchgate.netnih.gov This makes the reaction an ideal tool for profiling the activity of this enzyme in various tissues and for screening potential drug candidates for their inhibitory effects on AOX1.

In a typical inhibitor screening assay, a preparation containing the AOX1 enzyme (such as human liver cytosol) is incubated with Carbazeran in the presence and absence of a test compound. xenotech.comnih.gov The rate of formation of 4-oxo-carbazeran is then measured. A reduction in the formation of this metabolite indicates that the test compound is an inhibitor of AOX1.

The role of this compound in this process is to serve as a high-fidelity internal standard for the quantification of the 4-oxo-carbazeran produced. By adding a precise amount of this compound to the assay mixture before analysis, any variability in sample handling or instrument response can be normalized, ensuring that the measured enzyme activity is accurate and reproducible. This high-throughput screening method allows researchers to rapidly assess large libraries of compounds for potential drug-enzyme interactions, which is critical for avoiding unwanted metabolic effects in drug development. nih.gov For example, studies have used this method to confirm that the pan-cytochrome P450 inhibitor 1-aminobenzotriazole (B112013) does not inhibit Carbazeran 4-oxidation, confirming the reaction is not P450-mediated. nih.gov

Table 2: Example Setup for an AOX1 Inhibitor Screening Assay

ComponentDescriptionPurposeReference
Enzyme SourceHuman Liver S9 or CytosolProvides active AOX1 enzyme. xenotech.comnih.gov
SubstrateCarbazeranThe compound metabolized by AOX1. researchgate.netmedchemexpress.com
Test CompoundPotential InhibitorScreened for its ability to block AOX1 activity. nih.gov
Labeled StandardThis compoundAdded before analysis for accurate quantification of the product.
Measured OutcomeRate of 4-oxo-carbazeran formationA decrease in rate indicates inhibition of AOX1. researchgate.netnih.gov

Contributions to Mechanistic Pharmacology Studies

Mechanistic pharmacology seeks to understand the precise molecular interactions that underlie a drug's effects and metabolism. Deuteration is a powerful technique in these studies due to the kinetic isotope effect (KIE). neulandlabs.com A carbon-deuterium (C-D) bond is stronger and is broken more slowly by enzymes than a corresponding carbon-hydrogen (C-H) bond. neulandlabs.com By selectively placing deuterium (B1214612) atoms at different positions on a drug molecule, researchers can pinpoint the exact sites of metabolic attack.

For Carbazeran, the major metabolic pathway in humans is oxidation at the 4-position of the phthalazine moiety. tandfonline.com If this compound is synthesized with deuterium atoms on the phthalazine ring, a significant decrease in the rate of 4-oxo-carbazeran formation would be expected compared to the non-deuterated version. This would provide definitive evidence that this position is the primary site of enzymatic action by AOX1. Conversely, if deuterium was placed on the ethyl group and no change in the metabolic rate was observed, it would confirm that this part of the molecule is not the initial site of metabolism. This approach allows for a precise mapping of metabolic pathways and helps explain species-specific differences in drug clearance. tandfonline.comnih.gov

Table 3: Hypothetical Kinetic Isotope Effect in Carbazeran Metabolism

Carbazeran AnalogueDeuteration PositionExpected Impact on 4-Hydroxylation RateMechanistic Implication
CarbazeranNone (all H)Baseline RateReference compound.
This compoundPhthalazine RingSignificantly DecreasedConfirms C-H bond cleavage at this ring is the rate-limiting step in AOX1-mediated metabolism.
Carbazeran-d(x)Ethyl GroupNo Significant ChangeIndicates the ethyl group is not involved in the initial AOX1-mediated metabolic step.

Role in Developing and Validating Bioanalytical Assays for Analogues

The development of robust and reliable bioanalytical assays is a regulatory requirement for drug approval. These assays are used to measure the concentration of a drug and its metabolites in biological fluids like blood or plasma. The gold standard for quantitative bioanalysis, particularly with LC-MS, is the use of a stable isotope-labeled internal standard (SIL-IS).

This compound is the ideal SIL-IS for assays measuring Carbazeran and its analogues. Because it is chemically almost identical to Carbazeran, it behaves the same way during all stages of sample preparation, including extraction, and during chromatographic separation. neulandlabs.com However, its heavier mass allows it to be separately detected by the mass spectrometer. This co-elution and differential detection allow the SIL-IS to correct for any variability or loss that may occur during the analytical process, a phenomenon known as matrix effect. The use of this compound ensures that the assay is accurate, precise, and reproducible, which is essential for clinical studies and therapeutic drug monitoring.

Table 4: Role of this compound in Bioanalytical Method Validation

Validation ParameterDescriptionContribution of this compound
AccuracyCloseness of measured value to the true value.Corrects for sample loss during preparation, ensuring the final calculated concentration is accurate.
PrecisionAgreement between replicate measurements.Minimizes variability between samples, leading to higher precision.
SelectivityAbility to differentiate the analyte from other components.Its unique mass ensures it does not interfere with the analyte signal and helps confirm the analyte's identity.
Matrix EffectAlteration of ionization efficiency by co-eluting compounds.As it is affected by the matrix in the same way as the analyte, it provides a reliable basis for correction.

Computational Chemistry and Molecular Modeling Studies of Deuterated Compounds

Computational chemistry and molecular modeling provide powerful, computer-based methods to simulate molecular behavior and predict interactions. nih.gov These techniques can be applied to deuterated compounds like this compound to complement and guide experimental research.

While specific modeling studies on this compound are not prominent in the literature, the methods are well-established. Researchers can use quantum mechanical (QM) calculations to model the enzymatic cleavage of the C-H versus the C-D bond in the active site of AOX1. nih.gov Such calculations can predict the magnitude of the kinetic isotope effect, which can then be compared with experimental results to validate the proposed reaction mechanism.

Table 5: Application of Computational Methods to this compound Studies

Computational MethodObjectivePredicted Outcome for Carbazeran/Carbazeran-d4
Molecular DockingPredict binding pose in enzyme active site.Orientation of Carbazeran in the AOX1 active site, highlighting the proximity of the 4-position to the catalytic center. researchgate.net
Quantum Mechanics (QM)Calculate reaction energy barriers.Higher energy barrier for C-D bond cleavage compared to C-H, providing a theoretical value for the KIE. nih.gov
Combined QM/MMSimulate the enzymatic reaction.A detailed step-by-step model of the 4-hydroxylation reaction, including transition states. nih.gov
Molecular Dynamics (MD)Simulate the movement of the drug-enzyme complex.Stability of the Carbazeran-AOX1 complex and the role of protein flexibility in substrate binding.

Concluding Perspectives and Future Research Directions

Summary of Key Research Findings and Unanswered Questions

Research surrounding Carbazeran-d4 has primarily focused on its application as a stable isotope-labeled internal standard for the quantitative analysis of its non-deuterated counterpart, Carbazeran (B1668340). pharmaffiliates.comclearsynth.com Carbazeran itself is a phosphodiesterase inhibitor with chronotropic and inotropic effects. pharmaffiliates.com Its metabolism is notably species-dependent and is significantly mediated by aldehyde oxidase (AOX), particularly human AOX-1, which catalyzes its oxidation to 4-oxo-carbazeran. nih.govnih.gov

The primary role of this compound is to enhance the accuracy and precision of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to study the pharmacokinetics of Carbazeran. semanticscholar.orgcerilliant.combiopharmaservices.com By adding a known quantity of this compound to a biological sample, researchers can correct for variability during sample preparation, injection, and ionization, thereby enabling reliable quantification of the parent drug and its metabolites. biopharmaservices.comscioninstruments.comtexilajournal.com This has been crucial in studies investigating the human-specific metabolism of Carbazeran, for instance, in chimeric mice with humanized livers. nih.gov

Despite its utility, several questions remain unanswered. The research to date has not extensively explored whether the deuterium (B1214612) substitution in this compound could, beyond its function as a standard, confer any altered metabolic stability or pharmacological activity compared to the parent compound. While deuteration is known to slow metabolism, the specific impact of the d4 substitution on Carbazeran's interaction with AOX has not been a primary focus of investigation. portico.orgnih.gov Future studies could explore if this compound itself exhibits a modified pharmacokinetic profile or a reduced rate of metabolism, which could provide insights for designing next-generation phosphodiesterase inhibitors.

Emerging Methodologies for Deuterated Compound Synthesis and Analysis

The increasing demand for deuterated compounds in drug discovery and other fields has spurred significant innovation in their synthesis and analysis. nih.gov

Synthesis Methodologies: Conventional methods often rely on incorporating simple deuterated precursors, like heavy water (D₂O) or deuterated iodomethane (B122720) (CD₃I), using standard chemical techniques. rsc.org However, recent years have seen the emergence of more sophisticated and efficient strategies. researchgate.net Hydrogen Isotope Exchange (HIE) has become a prominent technique, utilizing transition metal catalysts (e.g., iridium, ruthenium) to selectively replace hydrogen with deuterium atoms. researchgate.net Advances include the development of photocatalytic HIE reactions and the use of earth-abundant metal catalysts to improve sustainability. researchgate.netresearchgate.net

Furthermore, innovative reaction systems are being developed to overcome the limitations of traditional batch synthesis. Flow synthesis, which involves the continuous pumping of reagents through a reactor, offers improved scalability, efficiency, and safety, making the production of deuterated compounds more cost-effective. tn-sanso.co.jp The use of ionic liquids as catalysts represents another novel approach to facilitate deuterium exchange reactions under mild conditions. doi.org

Interactive Table: Modern Deuteration Synthesis Techniques

Methodology Description Catalysts/Reagents Advantages
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on a substrate. researchgate.net Iridium, Ruthenium, Platinum, Iron complexes. researchgate.netresearchgate.net High site-selectivity, applicable to complex molecules.
Photocatalytic Deuteration Uses visible light to drive the deuteration reaction. researchgate.net Photoredox catalysts. Mild reaction conditions, novel reactivity.
Flow Synthesis Continuous reaction process in a flow reactor. tn-sanso.co.jp D₂O, various catalysts. Scalable, efficient, reduced production time.

| Ionic Liquid Catalysis | Utilizes ionic liquids to catalyze H/D exchange. doi.org | Deuterated ionic liquids. | Mild conditions, potential for unique selectivity. |

Analytical Techniques: Mass spectrometry, particularly LC-MS/MS, remains the gold standard for the analysis of deuterated compounds. cerilliant.comscioninstruments.com The use of deuterated molecules as internal standards is a cornerstone of quantitative bioanalysis, as they co-elute with the analyte and exhibit nearly identical chemical behavior, compensating for matrix effects and instrumental drift. clearsynth.comtexilajournal.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool, used to confirm the position and extent of deuterium incorporation within a molecule. google.com

Potential for this compound in Advancing Specific Metabolic and Pharmacological Research Areas

While primarily an analytical tool, the properties of this compound position it to be instrumental in advancing specific areas of research.

Metabolic Research: The study of drug metabolism by aldehyde oxidase is a significant challenge in drug development due to high inter-species variability. Carbazeran is a known substrate for human AOX-1. nih.govnih.gov Therefore, this compound is a vital tool for:

Reaction Phenotyping: Accurately quantifying the formation of Carbazeran metabolites in various in vitro systems (liver microsomes, cytosol, S9 fractions) to pinpoint the contribution of AOX versus other enzymes like cytochrome P450s. nih.gov

Pharmacokinetic Modeling: Enabling precise pharmacokinetic studies in preclinical models, including humanized mice, to better predict human metabolism and clearance of AOX-cleared drugs. nih.govsemanticscholar.org

Kinetic Isotope Effect Studies: Although not its primary use, comparing the metabolism rate of Carbazeran and this compound could directly probe the kinetic isotope effect of AOX-mediated reactions, providing mechanistic insights into the enzyme's function. nih.gov

Pharmacological Research: As a phosphodiesterase inhibitor, Carbazeran's pharmacological effects are concentration-dependent. pharmaffiliates.com The ability to perform accurate quantitative analysis using this compound is essential for:

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Establishing a clear link between the concentration of Carbazeran in plasma or at the site of action and its observed inotropic and chronotropic effects.

Preclinical Candidate Evaluation: Serving as a reliable internal standard in the development and validation of bioanalytical methods for new drug candidates that are structural analogs of Carbazeran or are also metabolized by AOX. biopharmaservices.comnih.gov

Broader Implications of Deuteration Strategy in Chemical Biology and Preclinical Drug Development

The strategic use of deuterium has profound and wide-ranging implications that extend far beyond the creation of internal standards. This approach, often termed "deuterium-enabled medicine," is now a validated strategy in modern drug discovery. nih.govnih.gov

The Kinetic Isotope Effect (KIE) in Drug Design: The foundational principle is the KIE, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a higher activation energy for bond cleavage. portico.orgwikipedia.org This can significantly slow down metabolic reactions catalyzed by enzymes such as cytochrome P450s and aldehyde oxidases. nih.govnih.govnih.gov

Key Implications:

Improved Pharmacokinetic Profiles: By retarding metabolism at specific "soft spots" on a drug molecule, deuteration can increase its half-life, lower the required dose, and reduce dosing frequency. nih.govresearchgate.net This can lead to a more stable plasma concentration and improved patient adherence.

Enhanced Safety and Tolerability: Slowing metabolism can decrease the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug. rsc.org It can also lower the peak drug concentration (Cmax), potentially reducing side effects. nih.gov

A Validated Drug Development Pathway: The "deuterium switch" approach, where an existing drug is deuterated to create an improved version, is a recognized low-risk strategy. nih.gov This is exemplified by the FDA approval of deutetrabenazine. nih.govbenthamdirect.com More recently, de novo deuterated drugs, designed with deuterium from the outset like deucravacitinib, highlight the integration of this strategy into mainstream drug discovery. nih.govbenthamdirect.com

Applications in Chemical Biology: Deuterated molecules serve as non-invasive probes to study reaction mechanisms and elucidate complex metabolic pathways. rsc.org Their use extends beyond medicine into materials science, where deuteration can enhance the stability and longevity of organic light-emitting diodes (OLEDs). tn-sanso.co.jp

The deuteration strategy represents a subtle yet powerful modification that allows medicinal chemists to fine-tune the properties of a molecule, offering a sophisticated method to optimize drug efficacy and safety in the preclinical development pipeline. nih.govbenthamdirect.com

Q & A

Q. Q1. What are the validated synthetic pathways for Carbazeran-d4, and how can researchers ensure isotopic purity during synthesis?

this compound, a deuterated analog of Carbazeran, is typically synthesized via hydrogen-deuterium exchange reactions or deuterated precursor incorporation. To ensure isotopic purity (>98% D-enrichment), researchers should:

  • Use deuterated solvents (e.g., D₂O, CDCl₃) and reagents to minimize back-exchange .
  • Characterize intermediates via LC-MS and ¹H/²H NMR to confirm deuterium incorporation at specific positions .
  • Validate purity using high-resolution mass spectrometry (HRMS) and compare retention times with non-deuterated analogs in HPLC .

Q. Q2. How should this compound be stored to maintain stability in long-term pharmacokinetic studies?

  • Store in airtight, light-resistant containers at -20°C to prevent deuterium loss via proton exchange.
  • Monitor stability using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis to detect isotopic dilution .
  • Avoid freeze-thaw cycles by aliquoting stock solutions .

Advanced Experimental Design

Q. Q3. What experimental controls are critical when using this compound as an internal standard in quantitative bioanalytical assays?

  • Matrix-matched calibration curves : Prepare standards in the same biological matrix (e.g., plasma) to account for ion suppression/enhancement in LC-MS/MS .
  • Isotopic interference checks : Analyze non-deuterated Carbazeran alongside this compound to confirm no cross-talk in MRM transitions .
  • Recovery studies : Spike pre- and post-extraction samples to validate extraction efficiency (target: 85–115%) .

Q. Q4. How can researchers resolve contradictory data in this compound metabolic stability assays across different in vitro models (e.g., hepatocytes vs. microsomes)?

  • Systematic variable testing : Compare incubation conditions (e.g., NADPH concentration, incubation time) and normalize data to protein content .
  • Cross-model validation : Use recombinant CYP isoforms to identify enzyme-specific degradation pathways and correlate with hepatocyte data .
  • Statistical reconciliation : Apply mixed-effects models to account for inter-donor variability in primary hepatocytes .

Data Analysis and Interpretation

Q. Q5. What statistical methods are recommended for analyzing this compound pharmacokinetic (PK) data with high inter-subject variability?

  • Non-compartmental analysis (NCA) : Calculate AUC₀–t and Cₘₐₓ using trapezoidal rule, but validate with bootstrap resampling to estimate confidence intervals .
  • Population PK modeling : Use nonlinear mixed-effects (NLME) models (e.g., Monolix) to quantify variability sources (e.g., age, weight) .
  • Outlier detection : Apply Grubbs’ test or Mahalanobis distance to exclude biologically implausible datapoints .

Q. Q6. How can researchers address discrepancies in this compound tissue distribution data between autoradiography and LC-MS/MS?

  • Method cross-validation : Compare extraction efficiencies across tissues (e.g., brain, liver) using homogenization protocols optimized for deuterated analytes .
  • Radiolabel tracing : Co-administer ¹⁴C-labeled Carbazeran with this compound to distinguish parent compound from metabolites in autoradiography .
  • Sensitivity analysis : Quantify limit of detection (LOD) differences between methods and adjust for matrix effects .

Methodological Optimization

Q. Q7. What strategies improve the sensitivity of this compound detection in trace-level environmental samples?

  • Solid-phase extraction (SPE) optimization : Use mixed-mode sorbents (e.g., Oasis HLB) for high recovery of deuterated compounds from water/soil .
  • Derivatization : Enhance MS ionization efficiency via chemical derivatization (e.g., pentafluorobenzylation) .
  • High-field LC-MS/MS : Employ a Q-Exactive HF-X system with HESI source for sub-ppb detection limits .

Q. Q8. How should researchers design crossover studies to assess this compound’s role in drug-drug interaction (DDI) studies?

  • Probe substrate selection : Use CYP3A4 (midazolam) and CYP2D6 (dextromethorphan) substrates to quantify enzyme inhibition/induction .
  • Temporal sampling : Collect serial plasma samples over 24h to capture AUC shifts in presence/absence of this compound .
  • Pharmacometric modeling : Apply static (R-value) or dynamic (PBPK) models to predict clinical DDI risk .

Contradictory Findings and Troubleshooting

Q. Q9. Why might this compound exhibit nonlinear pharmacokinetics at high doses, and how can this be mitigated in study design?

  • Saturable absorption : Conduct dose proportionality studies (e.g., 1–100 mg/kg) with staggered dosing to identify saturation thresholds .
  • Protein binding assays : Measure free vs. total plasma concentrations using equilibrium dialysis to assess nonlinear distribution .
  • Mechanistic modeling : Integrate Michaelis-Menten kinetics into PK models to describe saturation .

Q. Q10. How can researchers differentiate between true isotopic effects and analytical artifacts in this compound metabolism studies?

  • Dual-labeling experiments : Co-administer this compound and ¹³C-labeled analogs to track deuterium-specific metabolic shifts .
  • Kinetic isotope effect (KIE) analysis : Compare kₐₜ/Kₘ ratios for deuterated vs. non-deuterated substrates in recombinant enzyme assays .
  • Artifact controls : Include deuterium-free blanks and analyze solvent-only injections to rule out column carryover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.